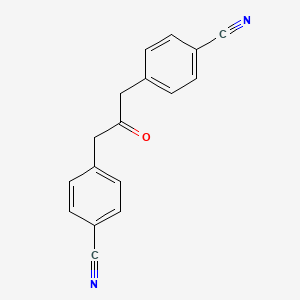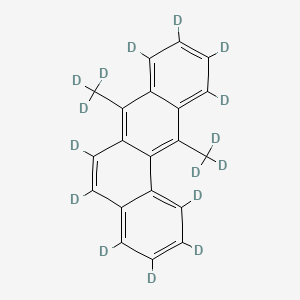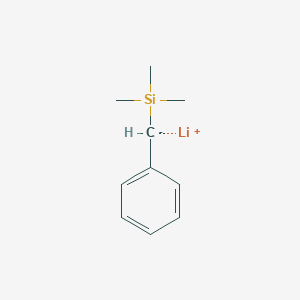
Lithium phenyl(trimethylsilyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium phenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. It is characterized by the presence of a lithium atom bonded to a phenyl group and a trimethylsilyl-substituted methanide group. This compound is known for its high reactivity and is widely used as a reagent in various organic synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions: Lithium phenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of phenyl(trimethylsilyl)methane with an organolithium reagent such as butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions: Lithium phenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Deprotonation: It acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF at low temperatures.
Substitution Reactions: Often conducted with alkyl halides in polar aprotic solvents.
Deprotonation: Utilizes weak acids like alcohols or amines under anhydrous conditions.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organics: From substitution reactions with alkyl halides.
Lithium Salts: From deprotonation reactions.
科学研究应用
Lithium phenyl(trimethylsilyl)methanide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, enhancing its reactivity. Key molecular targets include carbonyl compounds, alkyl halides, and weak acids .
相似化合物的比较
- Lithium bis(trimethylsilyl)methanide
- Lithium phenylmethanide
- Lithium trimethylsilylmethanide
Comparison: Lithium phenyl(trimethylsilyl)methanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to lithium bis(trimethylsilyl)methanide, it has enhanced nucleophilicity due to the phenyl group. It also exhibits different solubility and aggregation properties compared to lithium phenylmethanide and lithium trimethylsilylmethanide .
属性
CAS 编号 |
37820-39-6 |
|---|---|
分子式 |
C10H15LiSi |
分子量 |
170.3 g/mol |
IUPAC 名称 |
lithium;trimethyl(phenylmethyl)silane |
InChI |
InChI=1S/C10H15Si.Li/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-9H,1-3H3;/q-1;+1 |
InChI 键 |
VTMGQJAYJXXGCT-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[CH-]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
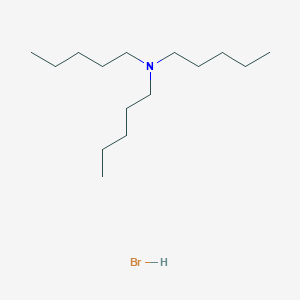
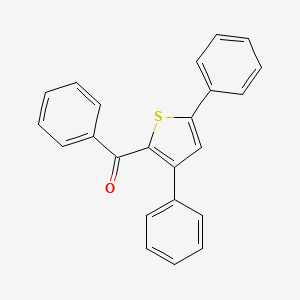
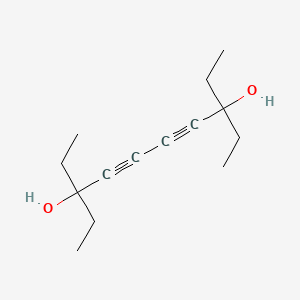
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
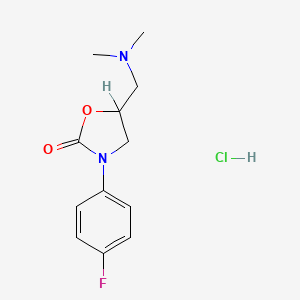
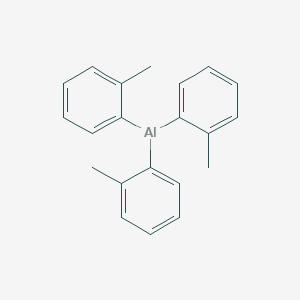

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
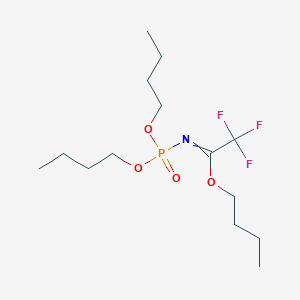
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
